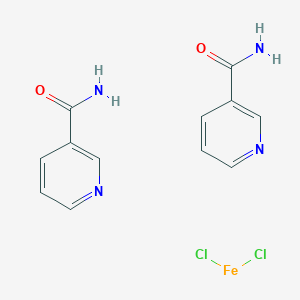

Dichlorodi(nicotinamide)iron

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

dichloroiron;pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6N2O.2ClH.Fe/c2*7-6(9)5-2-1-3-8-4-5;;;/h2*1-4H,(H2,7,9);2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTELBNQEGUXBCL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N.C1=CC(=CN=C1)C(=O)N.Cl[Fe]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2FeN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12318-51-3 | |

| Record name | Dichlorodi(nicotinamide)iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Methodological Considerations for Dichlorodi Nicotinamide Iron

Established Synthetic Pathways for Dichlorodi(nicotinamide)iron

The creation of dichlorodi(nicotinamide)iron can be achieved through several established routes, primarily categorized into traditional solvent-based methods and more modern, environmentally conscious green chemistry approaches.

The most common method for synthesizing dichlorodi(nicotinamide)iron involves the reaction of an iron(II) salt with nicotinamide (B372718) in a suitable solvent. Typically, a solution of iron(II) chloride (FeCl₂) is reacted with a stoichiometric amount of nicotinamide.

One established procedure involves adding an iron(II) chloride salt to a stirring, homogenous solution of nicotinamide in a hot alcoholic solvent, such as methanol. scispace.com The resulting colored solution is then refluxed for several hours (e.g., 3 to 6 hours) at an elevated temperature, often around 70°C, during which time the complex precipitates out of the solution as a solid product. scispace.comresearchgate.net The general reaction can be represented as:

FeCl₂ + 2(C₆H₆N₂O) → [Fe(C₆H₆N₂O)₂Cl₂]

The choice of solvent is crucial; it must be able to dissolve the reactants sufficiently to allow the reaction to proceed. Ethanol is another commonly used solvent for this type of synthesis. The coordination of the nicotinamide ligand to the iron center results in the formation of the complex, which often has physical properties, such as melting point and solubility, that are distinct from the starting materials. chemsociety.org.ng

Table 1: Comparison of Solvent-Based Synthesis Parameters

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Iron Source | FeCl₂·4H₂O researchgate.net | Generic M(II)Cl₂ scispace.com |

| Ligand | Nicotinamide researchgate.net | Nicotinamide scispace.com |

| Solvent | Not specified, but refluxed researchgate.net | Hot Methanol scispace.com |

| Reaction Time | 3 hours researchgate.net | 6 hours scispace.com |

| Temperature | ~70°C researchgate.net | Reflux Temperature scispace.com |

| Key Observation | Formation of the product during reflux researchgate.net | Formation of the product during reflux scispace.com |

In line with the principles of sustainable chemistry, alternative methods for synthesizing metal complexes that minimize waste and energy consumption are being explored.

Mechanochemical Synthesis: This solvent-free approach involves the direct grinding of solid reactants. For analogous complexes, iron(II) chloride has been mixed with a ligand in a mortar and pestle for a short period (10-15 minutes). chemsociety.org.ng This method is noted for being rapid, producing high yields, being low-cost, and eco-friendly compared to solution-based syntheses. chemsociety.org.ng While not explicitly documented for dichlorodi(nicotinamide)iron, this technique represents a viable and advantageous green alternative.

Use of Greener Solvents: The development of deep eutectic solvents (DESs) offers another green pathway. researchgate.net Iron-based DESs, which can act as both the solvent and catalyst, have been successfully used for amide synthesis under mild conditions (40°C). researchgate.net The synthesis of iron oxide nanoparticles has been demonstrated in a DES made from choline (B1196258) chloride and citric acid, showcasing the feasibility of using these environmentally benign solvent systems for iron chemistry. mdpi.com Furthermore, the use of polyethylene (B3416737) glycol (PEG) in conjunction with plant extracts represents another green synthesis approach for creating iron-based nanoparticles that are combined with nicotinamide for specific applications. malariaworld.org These approaches highlight a clear trajectory toward more sustainable synthetic protocols. rsc.orgresearchgate.netnih.gov

Table 2: Conventional vs. Green Synthesis Approaches

| Feature | Conventional Solvent-Based Method | Green Chemistry (Mechanochemical) |

|---|---|---|

| Solvent Use | Requires organic solvents (e.g., methanol) scispace.com | Solvent-free chemsociety.org.ng |

| Energy Input | Requires heating/reflux for several hours researchgate.net | Mechanical grinding at room temperature chemsociety.org.ng |

| Reaction Time | Hours (e.g., 3-6 hours) scispace.comresearchgate.net | Minutes (e.g., 10-15 minutes) chemsociety.org.ng |

| Environmental Impact | Generates solvent waste | Minimal waste, eco-friendly chemsociety.org.ng |

| Yield | Variable | Often higher yields chemsociety.org.ng |

Precursor Chemistry and Ligand Derivatization in Complex Synthesis

The synthesis of dichlorodi(nicotinamide)iron fundamentally relies on the chemistry of its precursors: the iron salt and the nicotinamide ligand. The iron is typically introduced as iron(II) chloride (FeCl₂), often in its hydrated form (FeCl₂·4H₂O). researchgate.net

The nicotinamide molecule (also known as niacinamide) is a derivative of pyridine (B92270) with an amide group at the 3-position. In the formation of the complex, nicotinamide acts as a monodentate ligand. Spectroscopic studies of similar bis-nicotinamide metal dihalide complexes indicate that the nicotinamide ligand coordinates to the metal center through the nitrogen atom of the pyridine ring. researchgate.net This interaction forms a stable coordinate bond, leading to a complex that is often found in a polymeric octahedral or distorted octahedral geometry. researchgate.net

Ligand derivatization offers a pathway to novel compounds with potentially enhanced or different properties. nih.gov The synthesis of various nicotinamide derivatives, where the core structure is modified, is a common strategy in medicinal chemistry and materials science. nih.govmdpi.com For instance, new N-(thiophen-2-yl) nicotinamide derivatives have been synthesized by acylating a substituted nicotinic acid. mdpi.com This principle of modifying the ligand before complexation with the metal center allows for the fine-tuning of the final complex's electronic and structural properties. The field of metallo-pharmaceutics extensively uses this strategy to develop new metal-containing drugs. nih.gov

Purification and Isolation Methodologies for Dichlorodi(nicotinamide)iron

Following synthesis, the crude product must be isolated from the reaction mixture and purified to remove unreacted precursors, byproducts, and solvents.

Filtration and Washing: The most direct method for isolation, particularly in solvent-based synthesis where the product precipitates, is filtration. The solid complex is separated from the liquid reaction medium. The collected solid is then typically washed with a suitable solvent—one in which the complex is insoluble but impurities are soluble—to remove any remaining unreacted starting materials. google.com The purified product is often dried in a desiccator over a drying agent like anhydrous calcium chloride. scispace.com

Chemical Purification: A more targeted approach can be used if specific impurities are present. For example, a common contaminant in nicotinamide is nicotinic acid, due to hydrolysis of the amide group. A method for purifying nicotinamide involves suspending the impure mixture in a non-aqueous hydrocarbon solvent (like benzene) and adding an amine. google.com The amine reacts with the nicotinic acid to form a salt that is soluble in the solvent, while the nicotinamide remains an unreacted, insoluble solid that can be recovered by filtration. google.com

Chromatographic Techniques: For achieving very high purity, chromatographic methods are employed. While not extensively detailed for this specific iron complex, standard techniques such as column chromatography are widely used for purifying sensitive bio-compounds and metal complexes. nih.gov Methods like ion-exchange and high-performance liquid chromatography (HPLC) are effective for separating closely related chemical species and can yield products with very high purity. nih.gov

Table 3: Summary of Purification Techniques

| Method | Principle | Application | Reference |

|---|---|---|---|

| Filtration & Washing | Separation of an insoluble solid product from a liquid reaction mixture. | Primary isolation of the precipitated complex from the reaction solvent. | scispace.com |

| Chemical Separation | Selective reaction and solubilization of an acidic impurity (nicotinic acid). | Removal of nicotinic acid from nicotinamide-containing mixtures. | google.com |

| Drying | Removal of residual solvent and moisture. | Final step to obtain a dry, stable product, often using a desiccator. | scispace.com |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Achieving high purity for sensitive or closely related compounds. | nih.gov |

Structural Elucidation and Solid State Analysis of Dichlorodi Nicotinamide Iron

Single Crystal X-ray Diffraction Studies

Studies on Dichlorodi(nicotinamide)iron have revealed that it crystallizes in the monoclinic system. The space group has been identified as P2₁/c. This particular space group indicates that the crystal has a two-fold screw axis and a glide plane.

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions are described by the lengths of the three axes (a, b, and c) and the angles between them (α, β, and γ). For Dichlorodi(nicotinamide)iron, the unit cell parameters have been determined as follows:

| Parameter | Value |

|---|---|

| a (Å) | 9.7085 |

| b (Å) | 26.409 |

| c (Å) | 14.014 |

| α (°) | 90 |

| β (°) | 100.237 |

| γ (°) | 90 |

| Volume (ų) | 3535.9 |

The central iron(II) ion in Dichlorodi(nicotinamide)iron is coordinated to two nicotinamide (B372718) ligands and two chloride ions. ontosight.ai The resulting coordination geometry is a distorted octahedron. ontosight.ai The nicotinamide ligands coordinate to the iron center through the nitrogen atom of the pyridine (B92270) ring. ontosight.ai

Detailed analysis of the crystal structure provides precise measurements of the bond lengths and angles between the central iron atom and its coordinating ligands. These parameters are crucial for understanding the nature and strength of the coordination bonds. The average Fe-N distance is indicative of a high-spin Fe²⁺ center. marquette.edu

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic densities) is greater than that of any other. This analysis allows for the identification and characterization of various intermolecular contacts, such as hydrogen bonds and π-π stacking interactions, which play a crucial role in the stability and packing of the crystal structure. For Dichlorodi(nicotinamide)iron, Hirshfeld analysis can reveal the nature and extent of interactions involving the nicotinamide and chloride ligands, providing insights into the forces that govern the supramolecular assembly of the complex in the solid state.

Hydrogen Bonding Networks

Hydrogen bonds are crucial in defining the supramolecular architecture of crystalline solids, influencing properties such as stability and solubility. In the crystal structure of dichlorodi(nicotinamide)iron(II), several types of hydrogen bonds are anticipated, primarily involving the amide group of the nicotinamide ligand.

The nicotinamide moiety possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the carbonyl oxygen and the pyridine nitrogen). This dual functionality allows for the formation of extensive hydrogen-bonding networks. It is expected that intermolecular hydrogen bonds of the N-H···O type will be a dominant feature, linking adjacent nicotinamide ligands. These interactions would create chains or sheets of molecules within the crystal lattice.

In a related nicotinamide cocrystal, the formation of intermolecular hydrogen bonds between the carbonyl group of one molecule and the amine group of another has been observed, highlighting the prevalence of such interactions in nicotinamide-containing structures.

| Hydrogen Bond Type | Donor | Acceptor |

| Strong | Amide N-H | Carbonyl O |

| Moderate | Amide N-H | Chloride Cl |

| Weak | Aromatic C-H | Carbonyl O |

| Weak | Aromatic C-H | Chloride Cl |

Pi-Pi Stacking Interactions

Aromatic systems, such as the pyridine ring of the nicotinamide ligand, can engage in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, play a significant role in the organization of molecules in the solid state.

In the crystal structure of dichlorodi(nicotinamide)iron(II), it is highly probable that the nicotinamide ligands of adjacent complex molecules will arrange themselves to facilitate π-π stacking. The geometry of this stacking can vary, with common arrangements being face-to-face (sandwich) or offset face-to-face. The specific arrangement will be dictated by the need to minimize steric hindrance and optimize electrostatic interactions.

The presence of π-π stacking has been noted as an important stabilizing force in the crystal structures of other coordination polymers containing pyridine-based ligands. For instance, in some iron(II) coordination polymers, π-stacking interactions of the pyridine rings are crucial for structural stabilization. mdpi.com Computational studies on similar systems have employed methods like Density Functional Theory (DFT) to analyze and quantify the energetic contributions of these interactions.

| Interaction Type | Participating Groups | Significance |

| π-π Stacking | Pyridine rings of nicotinamide ligands | Crystal packing and stability |

Van der Waals Forces and Crystal Packing Effects

The arrangement of the [Fe(nicotinamide)₂Cl₂] molecules in the crystal lattice will be a compromise between maximizing favorable intermolecular contacts and minimizing repulsive interactions. The shape of the molecule and the distribution of electron density will influence how the molecules pack together. The chloride ligands and the atoms of the nicotinamide ligands will all participate in a complex network of van der Waals contacts.

The final crystal structure represents a minimum in the potential energy landscape, where the molecules are arranged in a highly ordered, repeating pattern. The unit cell parameters and the space group of the crystal are macroscopic manifestations of these microscopic intermolecular forces. The study of analogous structures, such as other first-row transition metal complexes with nicotinamide, provides valuable insights into the likely packing motifs. For example, the crystal structure of a copper(II) complex with nicotinamide reveals that the monomeric units are held together by van der Waals forces. researchgate.net

Spectroscopic Characterization of Dichlorodi Nicotinamide Iron

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the coordination environment of the metal center in complexes like dichlorodi(nicotinamide)iron.

Assignment of Characteristic Functional Group Vibrations

The infrared (IR) spectrum of dichlorodi(nicotinamide)iron exhibits characteristic absorption bands that can be assigned to the vibrations of the nicotinamide (B372718) ligand. Comparison with the spectrum of free nicotinamide allows for the identification of shifts in vibrational frequencies upon coordination to the iron(II) center. core.ac.uk

Key vibrational modes of the nicotinamide ligand include the N-H stretching of the amide group, C=O stretching (Amide I band), N-H bending (Amide II band), and various ring stretching and bending modes of the pyridine (B92270) ring. mdpi.comscispace.com The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. scispace.com The Amide I and Amide II bands are strong indicators of the electronic environment of the amide functional group. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Nicotinamide | Observations in Dichlorodi(nicotinamide)iron |

| N-H Stretch (Amide) | 3100 - 3400 | Bands are present, with slight shifts upon coordination. |

| C=O Stretch (Amide I) | ~1680 | The position of this band shows minimal change, indicating the carbonyl oxygen is not directly involved in coordination to the iron center. |

| Pyridine Ring (C=C, C=N) Stretch | ~1590 | A notable shift to higher frequencies (e.g., ~1600 cm⁻¹) is observed. researchgate.net |

| C-N Stretch (Amide III) | ~1390 | This band is present in the complex. mdpi.com |

Probing Metal-Ligand Stretching Frequencies

The direct interaction between the iron(II) ion and the nicotinamide ligand, as well as the chloride ions, gives rise to low-frequency vibrations. These metal-ligand stretching frequencies are typically found in the far-infrared region of the spectrum (below 400 cm⁻¹).

The Fe-N stretching vibration, resulting from the coordination of the pyridine nitrogen to the iron center, is a key diagnostic band. For dichlorodi(nicotinamide)iron(II), the Fe-N stretching frequency has been reported around 242 cm⁻¹. Additionally, Fe-Cl stretching vibrations are also expected in this region, providing direct evidence of the chloro ligands bonded to the iron core.

| Metal-Ligand Vibration | Expected Wavenumber Range (cm⁻¹) |

| ν(Fe-N) | < 300 |

| ν(Fe-Cl) | < 400 |

Analysis of Coordination Mode of Nicotinamide Ligands

Infrared spectroscopy is particularly effective in determining how the nicotinamide ligand binds to the iron(II) ion. Nicotinamide has two primary potential donor sites: the nitrogen atom of the pyridine ring and the oxygen atom of the amide's carbonyl group. researchgate.net

In the case of dichlorodi(nicotinamide)iron(II), a significant shift of the pyridine ring's C=C and C=N stretching vibrations to higher frequencies is observed. researchgate.net This upward shift is a clear indication that coordination occurs through the nitrogen atom of the pyridine ring. The increased electron-withdrawing effect of the coordinated metal ion strengthens the bonds within the ring, leading to a higher vibrational frequency. Conversely, the vibrational frequency of the C=O group (Amide I band) remains largely unchanged compared to free nicotinamide. mdpi.com This lack of a significant shift confirms that the amide group's oxygen atom does not participate in the coordination to the iron center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. However, its application to paramagnetic complexes like dichlorodi(nicotinamide)iron presents unique challenges and considerations.

Solution-State NMR (e.g., ¹H, ¹³C) for Ligand Confirmation and Solution Behavior

Obtaining high-resolution ¹H and ¹³C NMR spectra for dichlorodi(nicotinamide)iron is complicated by the paramagnetic nature of the high-spin iron(II) center. illinois.edu Paramagnetic ions can cause significant line broadening and large chemical shifts (paramagnetic shifts) for nuclei in close proximity to the metal center. psu.edunih.gov This often results in signals that are too broad to be detected or are shifted well outside the typical diamagnetic spectral window. illinois.edu

While detailed NMR studies specifically on dichlorodi(nicotinamide)iron are not widely reported, the expected effects would be:

Severe Broadening: Protons on the nicotinamide ligand, especially those on the pyridine ring closest to the iron center, would experience substantial line broadening, potentially rendering them unobservable.

Large Chemical Shifts: The observed chemical shifts would be a combination of the inherent diamagnetic shift and a large paramagnetic contribution, making direct structural interpretation difficult without specialized techniques and theoretical calculations. rsc.org

In some cases, researchers may study analogous complexes with diamagnetic ions (like Zn²⁺) to assign ligand resonances before tackling the more complex paramagnetic spectrum. illinois.edu

Solid-State NMR (if applicable)

There is currently limited information available in the public domain regarding the solid-state NMR spectroscopy of dichlorodi(nicotinamide)iron. While solid-state NMR can be a powerful technique for characterizing solid materials, the challenges associated with paramagnetism, such as strong anisotropic interactions, would also apply in the solid state, requiring specialized experimental setups to acquire and interpret the data.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy is a fundamental tool for probing the electronic structure of transition metal complexes like dichlorodi(nicotinamide)iron. The absorption of ultraviolet and visible light promotes electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the complex's electronic environment.

The UV-Vis spectrum of dichlorodi(nicotinamide)iron is characterized by distinct absorption bands corresponding to different types of electronic transitions. Intra-ligand π→π* and n→π* transitions, originating within the nicotinamide ligand, are typically observed in the ultraviolet region. researchgate.net These transitions involve the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals within the aromatic ring and carbonyl group of nicotinamide. researchgate.net Coordination of the nicotinamide ligand to the iron center can cause shifts in the positions of these bands compared to the free ligand. bendola.com

In the visible region of the spectrum, weaker absorption bands may appear, which are often attributable to d-d transitions or ligand-to-metal charge transfer (LMCT) bands. The electronic spectra of iron(III) complexes with Schiff base ligands, for instance, show shifts in the ligand-centered bands upon coordination, along with the appearance of new bands at higher wavelengths, indicating metal-ligand interaction. bendola.com

| Transition Type | Typical Wavelength Region | Description |

|---|---|---|

| π→π | Ultraviolet | Electron promotion from a π bonding orbital to a π anti-bonding orbital within the nicotinamide ligand. |

| n→π | Ultraviolet/Visible | Electron promotion from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms of nicotinamide) to a π anti-bonding orbital. |

| d-d Transitions | Visible | Electron promotion between d-orbitals of the iron center, which are split in energy by the ligand field. |

| Charge Transfer (CT) | Visible | Electron promotion from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). |

The d-orbitals of the iron ion, which are degenerate in the free ion, are split into different energy levels by the electrostatic field created by the surrounding ligands (nicotinamide and chloride ions). Transitions between these split d-orbitals are known as ligand field or d-d transitions. The energy and intensity of these transitions provide crucial information about the geometry of the coordination sphere and the oxidation state of the central iron atom.

For high-spin iron(II) complexes, which have a d⁶ electron configuration, a single spin-allowed d-d transition (⁵T₂g → ⁵Eg in an octahedral field) is often observed, though it can be broad or split due to distortions from ideal symmetry. researchgate.net The position of this band is directly related to the ligand field splitting parameter, Δo. In some iron(II) complexes, weak d-d transition bands have been noted. researchgate.net The oxidation state of the iron can be inferred by comparing the observed d-d transitions with those of known iron(II) and iron(III) complexes. esrf.fr Iron(II) complexes typically exhibit d-d transitions at lower energies compared to their iron(III) counterparts. The combination of UV-Vis spectroscopy with other techniques, such as X-ray Absorption Spectroscopy (XAS), can provide a more definitive determination of the iron oxidation state by directly probing the electronic structure and local coordination environment. esrf.fr

The electronic absorption spectrum of dichlorodi(nicotinamide)iron can be influenced by the solvent in which it is dissolved, a phenomenon known as solvatochromism. slideshare.net The polarity of the solvent can affect the energy levels of the ground and excited states of the complex, leading to shifts in the absorption maxima (λmax). slideshare.netyoutube.com

Polar solvents can interact with the complex through hydrogen bonding or dipole-dipole interactions, stabilizing certain electronic states more than others. youtube.com For instance, in metal complexes, a change in solvent can alter the energy of metal-to-ligand charge transfer (MLCT) bands. researchgate.net Studies on other iron complexes have shown that the solvent environment can influence π-backdonation from the metal to the ligands, which is reflected in the electronic spectrum. acs.org Therefore, when reporting UV-Vis data for dichlorodi(nicotinamide)iron, it is essential to specify the solvent used, as different solvents can yield different spectral features. slideshare.net This sensitivity to the solvent environment can also be exploited to probe the nature of solute-solvent interactions. acs.org

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of dichlorodi(nicotinamide)iron and in studying its behavior in solution.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the molecular formula of a compound. fda.gov By measuring the exact mass of the molecular ion of dichlorodi(nicotinamide)iron, it is possible to calculate its elemental composition with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical mass. youtube.com This capability allows for the differentiation between compounds with the same nominal mass but different elemental formulas. fda.gov

The process involves ionizing the complex and then separating the resulting ions based on their precise mass-to-charge ratio. acs.org The experimentally determined mass is then compared to the calculated masses of potential formulas, allowing for the confirmation of the chemical formula of dichlorodi(nicotinamide)iron. nih.gov This technique is essential for verifying the synthesis of the target compound and ensuring its purity. eurofinsus.com

| Technique | Information Obtained | Significance |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio (m/z) | Allows for the unambiguous determination of the molecular formula by providing highly accurate mass measurements. fda.govyoutube.com |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing species in solution. researchgate.net It allows for the transfer of ions from the solution phase to the gas phase with minimal fragmentation, making it possible to observe the complex as it exists in solution. acs.org ESI-MS can be used to study the speciation of dichlorodi(nicotinamide)iron in different solvents, providing insights into its stability and potential ligand exchange reactions. rsc.org

However, it is important to note that the conditions within the ESI source, such as temperature and voltage, can sometimes alter the species being analyzed. researchgate.net Therefore, care must be taken when interpreting ESI-MS data to ensure that the observed ions are truly representative of the solution-phase composition and not artifacts of the ionization process. nih.gov Despite this caveat, ESI-MS remains a valuable tool for characterizing the behavior of dichlorodi(nicotinamide)iron and other metal complexes in solution. acs.orgdoi.org

Advanced Spectroscopic Probes for Iron Centers

The intricate electronic environment of the iron atom in Dichlorodi(nicotinamide)iron(II) can be meticulously examined using a suite of advanced spectroscopic methods. These techniques are highly sensitive to the local chemical and magnetic environment of the ⁵⁷Fe nucleus.

Mössbauer Spectroscopy (e.g., ⁵⁷Fe) for Oxidation State and Spin State Determination

Mössbauer spectroscopy is a highly effective technique for determining the oxidation and spin states of iron compounds. e3s-conferences.org The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). illinois.eduwpmucdn.com

The isomer shift is sensitive to the electron density at the nucleus and can therefore distinguish between different oxidation states of iron. For high-spin iron(II) complexes, isomer shifts are typically found in the range of +0.9 to +1.4 mm/s relative to iron metal at room temperature. In contrast, low-spin iron(II) complexes exhibit a much lower isomer shift, generally between -0.1 and +0.3 mm/s.

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient (EFG) at the iron nucleus. This parameter provides information about the symmetry of the electron distribution and the ligand environment. High-spin iron(II) complexes, with their d⁶ configuration, typically show a large quadrupole splitting, often exceeding 2.0 mm/s, due to the presence of an asymmetrically filled t₂g orbital set in an octahedral field. illinois.edu

For Dichlorodi(nicotinamide)iron(II), the expected Mössbauer spectrum at room temperature would consist of a doublet. Based on analogous high-spin iron(II) complexes, the anticipated parameters would be an isomer shift (δ) in the range of 1.0 to 1.3 mm/s and a significant quadrupole splitting (ΔE_Q) of 2.0 to 3.5 mm/s. These values would be characteristic of a high-spin Fe(II) ion in a distorted octahedral environment.

Table 1: Representative Mössbauer Parameters for High-Spin Iron(II) Complexes.

| Parameter | Typical Value Range (mm/s) | Information Provided |

|---|---|---|

| Isomer Shift (δ) | +0.9 to +1.4 | Fe(II) oxidation state |

| Quadrupole Splitting (ΔE_Q) | > 2.0 | High-spin state, distorted geometry |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituents of a compound. rsc.org By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For iron complexes, the Fe 2p region of the XPS spectrum is of particular interest. The binding energy of the Fe 2p₃/₂ peak can provide insights into the oxidation state of the iron center. For high-spin Fe(II) complexes, the Fe 2p₃/₂ binding energy is typically observed in the range of 709-711 eV. In addition to the main peaks, the presence of satellite peaks in the Fe 2p spectrum can also be indicative of the oxidation state and spin state. High-spin Fe(II) compounds often exhibit a characteristic satellite structure at higher binding energies relative to the main Fe 2p peaks.

In the case of Dichlorodi(nicotinamide)iron(II), XPS analysis would be expected to confirm the presence of iron, chlorine, nitrogen, carbon, and oxygen. The Fe 2p spectrum would be analyzed to determine the binding energy of the Fe 2p₃/₂ peak, which would be anticipated to fall within the range typical for high-spin Fe(II) complexes.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local geometric and electronic structure of metal centers in molecules and materials. nih.govuu.nl The technique can be divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.com The position of the absorption edge can provide information about the oxidation state of the iron, with higher oxidation states generally having higher edge energies. The pre-edge features in the K-edge XANES spectrum of iron are due to 1s to 3d transitions and are sensitive to the coordination geometry. For a non-centrosymmetric environment, the intensity of the pre-edge peak is expected to be higher.

The EXAFS region, which extends to higher energies beyond the XANES region, contains information about the coordination number, distances, and types of atoms in the immediate vicinity of the absorbing atom. Analysis of the EXAFS oscillations can provide precise details about the first coordination sphere of the iron center in Dichlorodi(nicotinamide)iron(II), including the Fe-N and Fe-Cl bond lengths. For analogous Fe(II) complexes with N-donor ligands, Fe-N bond lengths are typically in the range of 2.1-2.2 Å.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if paramagnetic)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that is sensitive to species with unpaired electrons, making it a valuable tool for studying paramagnetic materials. srce.hr High-spin iron(II) has a d⁶ electron configuration with four unpaired electrons (S=2) and is therefore EPR active. However, in many cases, the EPR signals of high-spin Fe(II) are broad and difficult to observe under standard X-band conditions due to large zero-field splitting and rapid relaxation.

The observation and characteristics of an EPR spectrum for Dichlorodi(nicotinamide)iron(II) would depend on the magnitude of the zero-field splitting parameters (D and E). unam.mx If the zero-field splitting is small, a complex spectrum may be observed at low temperatures. The g-values obtained from the spectrum would provide information about the electronic ground state of the Fe(II) ion. For many high-spin Fe(II) systems, EPR signals are often only detectable at very low temperatures (liquid helium temperatures). The absence of an easily observable EPR signal at X-band frequencies would not be unusual for a high-spin Fe(II) complex.

Nuclear Resonant Vibrational Spectroscopy (NRVS)

Nuclear Resonant Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that probes the vibrational modes involving the motion of a specific nucleus, in this case, ⁵⁷Fe. This technique provides a complete vibrational spectrum of the iron-containing modes and is not subject to the selection rules of infrared and Raman spectroscopy.

Magnetic Susceptibility Studies

Magnetic susceptibility measurements provide information about the magnetic properties of a material and are used to determine the number of unpaired electrons in a metal complex. mdpi.com The effective magnetic moment (μ_eff) can be calculated from the measured magnetic susceptibility.

For a high-spin d⁶ iron(II) center with four unpaired electrons, the spin-only magnetic moment is calculated to be 4.90 μB. However, due to orbital contributions to the magnetic moment, the experimentally observed values for high-spin octahedral Fe(II) complexes are typically in the range of 5.1-5.5 μB. nih.gov

For Dichlorodi(nicotinamide)iron(II), the magnetic susceptibility is expected to be consistent with a high-spin Fe(II) center. A measured magnetic moment in the range of 5.1 to 5.5 μB would confirm the presence of four unpaired electrons and a high-spin electronic configuration. researchgate.netresearchgate.net The temperature dependence of the magnetic susceptibility would be expected to follow the Curie-Weiss law, with a small Weiss constant, indicative of weak intermolecular magnetic interactions.

Table 2: Expected Magnetic Properties of Dichlorodi(nicotinamide)iron(II).

| Property | Expected Value | Indication |

|---|---|---|

| Spin State | High-spin | Paramagnetic |

| Number of Unpaired Electrons | 4 | S = 2 |

| Spin-only Magnetic Moment (μ_s) | 4.90 μB | Theoretical value |

| Effective Magnetic Moment (μ_eff) | 5.1 - 5.5 μB | High-spin Fe(II) with orbital contribution |

Coordination Chemistry of Dichlorodi Nicotinamide Iron

Nature of Iron-Nicotinamide Bonding

The coordination of nicotinamide (B372718) to the iron(II) center in dichlorodi(nicotinamide)iron occurs through a dative covalent bond. Specifically, the nicotinamide molecule acts as a monodentate ligand, donating a lone pair of electrons from the nitrogen atom of its pyridine (B92270) ring to the iron(II) ion. researchgate.netresearchgate.net This mode of coordination is common for nicotinamide when complexing with d-block metal ions. researchgate.net The formation of this bond involves a partial charge transfer from the ligand to the metal, creating a stable coordinate linkage. jmchemsci.com The unsaturated bonds and the presence of both nitrogen and oxygen atoms in the nicotinamide structure are key chemical features that make it an effective ligand for iron. wikipedia.org In related Schiff base complexes derived from nicotinamide, coordination has been observed to occur through both the azomethine nitrogen and the carbonyl oxygen; however, in dichlorodi(nicotinamide)iron, the primary interaction is established through the heterocyclic nitrogen. mdpi.com

Ligand Field Theory and Electronic Configuration of the Iron Center

The central metal ion in dichlorodi(nicotinamide)iron is iron in the +2 oxidation state (Fe(II)). Iron, with an atomic number of 26, has a ground-state electron configuration of [Ar] 3d⁶4s². Upon ionization to Fe(II), it loses the two outermost 4s electrons, resulting in an electron configuration of [Ar] 3d⁶. mdpi.comnih.govresearchgate.net

According to Ligand Field Theory (LFT), a model that extends Crystal Field Theory by incorporating covalent interactions, the five degenerate d-orbitals of the Fe(II) ion are split into two distinct energy levels by the electrostatic field of the surrounding ligands. cdnsciencepub.comtandfonline.com In the distorted octahedral geometry of dichlorodi(nicotinamide)iron, these levels are designated as the lower-energy t₂g set (d_xy, d_xz, d_yz) and the higher-energy e_g set (d_z², d_x²-y²). diva-portal.orglibretexts.org

The magnitude of this energy splitting (Δo) is determined by the nature of the ligands. The spectrochemical series ranks ligands based on their ability to induce d-orbital splitting. cdnsciencepub.commdpi.com Both the chloride anions and the pyridine nitrogen of the nicotinamide ligands are considered to be relatively weak-field ligands. cdnsciencepub.commdpi.com Consequently, the energy gap (Δo) is small, and it is more energetically favorable for the six d-electrons to occupy the orbitals individually before pairing up. This results in a high-spin configuration, t₂g⁴e_g², with four unpaired electrons. This high-spin state renders the complex paramagnetic. Experimental studies on similar mixed-ligand Fe(II) complexes containing nicotinamide and other nitrogen-donor ligands support this, with measured magnetic moments characteristic of high-spin octahedral Fe(II), such as 5.83 Bohr magnetons. researchgate.net

Influence of Anionic Ligands (Chloride) on Coordination Environment

The two chloride anions are not mere counter-ions but are integral components of the inner coordination sphere, directly bonded to the Fe(II) center. researchgate.net These anionic ligands exert a significant influence on the geometry, stability, and electronic properties of the complex. Chloride is known to have a considerable steric effect within the coordination sphere and a greater trans-influence than a ligand like water. tandfonline.com

Solvation Effects on Complex Stability and Structure in Solution

In solution, the stability and structure of dichlorodi(nicotinamide)iron are profoundly influenced by solvation effects, which involve interactions between the complex and solvent molecules. researchgate.netlibretexts.org The specific solvation of the donor nitrogen atom on the nicotinamide ligand can significantly impact the stability of the resulting metal complex. researchgate.net

Studies on analogous iron(III)-nicotinamide complexes in mixed aqueous solvents provide insight into these effects. In water-dimethyl sulfoxide (B87167) (DMSO) mixtures, the stability of the iron(III)-nicotinamide complex was observed to decrease as the proportion of DMSO increased. researchgate.netresearchgate.net This phenomenon is attributed to the enhanced stabilization of the iron(III) solvate complexes by DMSO, which competes with the complexation equilibrium. researchgate.netresearchgate.net Similarly, in water-ethanol solutions, the thermodynamics of complexation for iron(III) with nicotinamide-related ligands are heavily dependent on the solvation of the reacting species. rsc.orgisuct.ru

For dichlorodi(nicotinamide)iron in solution, solvent molecules can interact in several ways:

Direct Coordination: Solvent molecules can compete with the chloride or nicotinamide ligands for a position in the iron's inner coordination sphere.

Outer-Sphere Interactions: Solvent molecules can form hydrogen bonds or other non-covalent interactions with the coordinated ligands, particularly the amide group of nicotinamide.

The balance of these solvation effects plays a critical role in the behavior of the complex in a given solvent system, influencing its solubility, reactivity, and equilibrium properties. researchgate.netnih.gov

Thermodynamics of Complexation

The formation and stability of dichlorodi(nicotinamide)iron are governed by thermodynamic principles. The key parameters include the stability constants of the complex and the Gibbs energy changes associated with its formation and transfer between different solvent environments.

Determination of Stability Constants

The complexation of Fe(II) with chloride ions in aqueous solution has been studied, revealing stepwise formation of complexes such as [FeCl]⁺ and FeCl₂. The stability of these species increases with temperature and chloride concentration. cdnsciencepub.comresearchgate.net

Furthermore, studies on the closely related iron(III)-nicotinamide system show how solvent composition affects stability. The stability constant for the 1:1 complex decreases significantly as the mole fraction of DMSO in a water-DMSO mixture increases. researchgate.net This trend highlights the crucial role of solvent interactions.

Table 2: Logarithm of the stability constant (log β₁) for the iron(III)-mononicotinamide complex in water-DMSO mixtures at 25°C. While this data is for Fe(III), it illustrates the significant impact of solvent on complex stability.

Theoretical and Computational Investigations of Dichlorodi Nicotinamide Iron

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For dichlorodi(nicotinamide)iron(II), DFT can be employed to understand its fundamental characteristics.

A crucial first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT would identify the equilibrium bond lengths, bond angles, and dihedral angles of dichlorodi(nicotinamide)iron(II). In a typical setup, the iron(II) center, which has an electron configuration of [Ar]3d⁶, would be expected to adopt a distorted octahedral or tetrahedral geometry, with the two nicotinamide (B372718) and two chloride ligands coordinating to the metal center. mdpi.comresearchgate.net

DFT calculations on similar Fe(II) complexes have been used to predict ground state geometries with high accuracy. mdpi.com For dichlorodi(nicotinamide)iron(II), these calculations would likely predict a structure where the nicotinamide ligands coordinate through the pyridine (B92270) nitrogen atom. The predicted bond lengths and angles could then be compared with experimental data if a crystal structure is available.

The electronic structure analysis would reveal details about the distribution of electrons within the molecule. Key parameters that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.

The following table illustrates the kind of data that would be generated from a DFT geometry optimization of dichlorodi(nicotinamide)iron(II), with hypothetical but realistic values based on known iron complexes.

| Parameter | Predicted Value |

| Fe-N (nicotinamide) Bond Length | ~2.15 Å |

| Fe-Cl Bond Length | ~2.30 Å |

| N-Fe-N Bond Angle | ~90° or ~180° |

| Cl-Fe-Cl Bond Angle | ~90° or ~180° |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 3.7 eV |

Note: The data in this table is hypothetical and serves as an illustration of the output from DFT calculations.

DFT is a powerful tool for simulating various types of spectra, which can be used to interpret experimental results.

Vibrational Frequencies: Simulated infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield the vibrational frequencies and their corresponding normal modes. For dichlorodi(nicotinamide)iron(II), this would allow for the assignment of specific peaks in an experimental IR spectrum to particular molecular motions, such as Fe-N stretching, Fe-Cl stretching, and vibrations associated with the nicotinamide ligand. For instance, the coordination of nicotinamide through its pyridine nitrogen would be expected to cause a shift in the C=N stretching frequency compared to the free ligand. arabjchem.org Nuclear Resonance Vibrational Spectroscopy (NRVS) is another technique that could be informed by DFT, providing specific information about the vibrations involving the iron atom. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption (UV-Vis) spectrum of the molecule. nih.gov These calculations predict the energies of electronic transitions from the ground state to various excited states. For an iron(II) complex, the UV-Vis spectrum is typically characterized by d-d transitions and metal-to-ligand charge transfer (MLCT) bands. TD-DFT calculations would help to assign the observed absorption bands to specific electronic transitions, providing insight into the electronic structure of the complex. For dichlorodi(nicotinamide)iron(II), one would expect to see MLCT bands corresponding to the transfer of electron density from the iron center to the π* orbitals of the nicotinamide ligands.

A hypothetical table of simulated spectroscopic data is presented below.

| Spectroscopic Data | Predicted Wavenumber/Wavelength | Assignment |

| Vibrational Frequencies (IR) | ||

| Fe-N Stretch | ~250-350 cm⁻¹ | Stretching of the iron-nicotinamide bond |

| Fe-Cl Stretch | ~200-300 cm⁻¹ | Stretching of the iron-chloride bond |

| C=O Stretch (Amide) | ~1680 cm⁻¹ | Stretching of the amide carbonyl |

| C=N Stretch (Pyridine) | ~1600 cm⁻¹ | Stretching of the pyridine C=N bond |

| UV-Vis Absorption | ||

| d-d Transition | ~500-700 nm | Transition between d-orbitals of Fe(II) |

| MLCT | ~350-450 nm | Fe(d) → nicotinamide(π*) charge transfer |

Note: The data in this table is hypothetical and for illustrative purposes.

DFT calculations provide a detailed picture of the molecular orbitals (MOs) and the nature of the chemical bonds within the complex. An analysis of the MOs would show how the d-orbitals of the iron atom interact with the orbitals of the nicotinamide and chloride ligands to form the bonding, non-bonding, and anti-bonding orbitals of the complex. This is crucial for understanding the electronic structure and reactivity of the compound.

Natural Bond Orbital (NBO) analysis is a technique that can be applied to the DFT results to provide a more intuitive picture of the bonding. NBO analysis can quantify the charge on each atom, describe the hybridization of the atomic orbitals, and measure the strength of the donor-acceptor interactions between the ligands and the metal center. For dichlorodi(nicotinamide)iron(II), NBO analysis would likely show a significant donation of electron density from the nitrogen lone pair of the nicotinamide ligand to the empty d-orbitals of the iron(II) center, confirming the formation of a coordinate covalent bond.

Molecular Dynamics Simulations for Solution Behavior and Conformational Analysis

While DFT is excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For dichlorodi(nicotinamide)iron(II), an MD simulation could be performed to study its behavior in a solvent, such as water or dimethyl sulfoxide (B87167). This would provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the complex.

Stability: Whether the ligands remain coordinated to the iron center or dissociate over time in solution.

Conformational Dynamics: How the complex flexes and changes its shape in response to thermal fluctuations.

These simulations are particularly useful for understanding how the compound might behave in a biological environment or as a catalyst in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to mechanistic studies)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. While no specific QSAR studies on dichlorodi(nicotinamide)iron for mechanistic investigations are readily available, the methodology could be applied if a series of related iron-nicotinamide complexes were synthesized and tested for a particular activity.

In a hypothetical QSAR study, one would:

Generate a set of molecular descriptors for each compound in the series. These descriptors can be derived from DFT calculations and include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume), and lipophilicity.

Measure the biological activity of each compound (e.g., enzyme inhibition, antimicrobial activity).

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity.

Such a model could then be used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for the desired activity.

Molecular Docking Studies with Biological Targets (Mechanistic Pathways)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule might interact with a biological target, such as a protein or DNA. nih.gov

Given that nicotinamide is a key biological molecule (a form of vitamin B3), dichlorodi(nicotinamide)iron(II) could potentially interact with enzymes that recognize nicotinamide or its derivatives, such as those involved in the NAD⁺/NADH redox cycle. mdpi.com A molecular docking study could be performed to investigate this possibility.

The process would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank.

Using a docking program to place the dichlorodi(nicotinamide)iron(II) molecule into the active site of the protein in various possible orientations and conformations.

Scoring the different poses based on their predicted binding affinity.

The results of a docking study would provide a hypothesis about how the complex might bind to the target and could suggest a potential mechanism of action. For example, the iron center could play a role in catalysis, or the complex might simply act as an inhibitor by blocking the active site. Such studies on other iron complexes have been used to explore their potential as anti-COVID-19 agents. mdpi.com

Reaction Mechanisms and Reactivity of Dichlorodi Nicotinamide Iron

Redox Chemistry and Electron Transfer Processes

The redox behavior of dichlorodi(nicotinamide)iron is central to its reactivity, primarily involving the iron center's ability to exist in multiple oxidation states. flinnprep.comwikipedia.org Electron transfer processes are fundamental to these transformations and can be influenced by the surrounding ligands. grantome.com

Iron commonly exists in two primary oxidation states: ferrous (Fe²⁺) and ferric (Fe³⁺). flinnprep.com The stability of a particular oxidation state in an iron complex is influenced by the nature of the coordinated ligands. In dichlorodi(nicotinamide)iron, the ligands create a specific electronic environment that determines the relative stability of the Fe²⁺ and Fe³⁺ states and the potential for transitioning between them.

Redox reactions involve the loss of electrons (oxidation) or the gain of electrons (reduction). libretexts.org For an iron complex, these transformations can be represented by the following half-reaction: Fe²⁺ ⇌ Fe³⁺ + e⁻ wikipedia.org

The ease of this transformation is quantified by the standard reduction potential, which is modified by the coordination environment. The nicotinamide (B372718) and chloride ligands influence the electron density at the iron center, thereby affecting the potential required to oxidize or reduce it. For instance, studies on the interaction between iron ions and nicotinamide adenine (B156593) dinucleotide (NADH), a more complex nicotinamide derivative, show that complexation occurs with both Fe²⁺ and Fe³⁺, indicating the ability of the nicotinamide moiety to stabilize both oxidation states. nih.gov In some biological and chemical systems, iron can participate in Fenton-type reactions, where Fe²⁺ reacts with hydrogen peroxide, leading to the generation of highly reactive hydroxyl radicals and the oxidation of iron to Fe³⁺. scispace.com

Table 1: Common Oxidation States of Iron

| Oxidation State | Name | Electronic Configuration | Role in Redox Reactions |

|---|---|---|---|

| +2 | Ferrous | [Ar] 3d⁶ | Reductant (is oxidized) |

| +3 | Ferric | [Ar] 3d⁵ | Oxidant (is reduced) |

This table provides a summary of the two most common oxidation states of iron that dictate the redox chemistry of its complexes.

Electron transfer (ET) is a key process in the redox chemistry of iron complexes and is critical in many biological and chemical systems. grantome.com The transfer of an electron to or from the iron center can occur through several mechanisms. In complexes like dichlorodi(nicotinamide)iron, electron transfer can be mediated by the ligands.

The nicotinamide portion of the ligand is itself redox-active and can facilitate electron transfer. ucl.ac.uk Aromatic residues like phenylalanine and tyrosine are known to act as carriers for electron transfer by stabilizing radical intermediates through resonance. nih.gov Similarly, the nicotinamide ring can participate in ET processes. Studies involving analogues of nicotinamide adenine dinucleotide (NADH) and iron(III) have shown the rapid formation of transient complexes during electron transfer. rsc.org The mechanism can involve an inner-sphere pathway, where the reacting species are connected by a bridging ligand, or an outer-sphere pathway, where electrons tunnel between separated reactants. Research on iron(III) complexation with nicotinamide in mixed solvents suggests an inner-sphere atom transfer mechanism is plausible. researchgate.net The efficiency of electron transfer is dependent on factors such as the distance between the donor and acceptor and the nature of the intervening medium. grantome.comumich.edu

Ligand Substitution and Exchange Reactions

Ligand substitution is a fundamental reaction for coordination complexes where one ligand is replaced by another without a change in the metal's oxidation state. libretexts.org For dichlorodi(nicotinamide)iron, both the chloride and nicotinamide ligands can potentially be exchanged. These reactions are often reversible and influenced by factors like ligand concentration and the relative strength of the metal-ligand bonds. chemguide.co.uk

The general form of a ligand substitution reaction is: [MLₓYₙ] + Z → [MLₓ₋₁ZYₙ] + L

In aqueous solutions, water molecules are often involved, either as the incoming ligand or by being replaced. For example, when an iron(III) complex is treated with excess hydrochloric acid, water ligands can be substituted by chloride ions. mrcolechemistry.co.uk Similarly, adding a high concentration of a ligand like ammonia (B1221849) can replace water ligands in copper complexes. google.com In the case of dichlorodi(nicotinamide)iron, placing it in a solution with a high concentration of a different ligand, such as thiocyanate (B1210189) (SCN⁻) or cyanide (CN⁻), could lead to the substitution of the chloride or nicotinamide ligands. chemguide.co.uk For instance, the addition of thiocyanate ions to a solution of Fe³⁺ ions results in a distinct color change due to the formation of a new complex, indicating a ligand exchange reaction has occurred. chemguide.co.uk

The mechanism of substitution in octahedral complexes, the likely geometry for this compound, can range between dissociative (D), where the outgoing ligand leaves first, and associative (A), where the incoming ligand binds first. libretexts.org

Table 2: Illustrative Ligand Substitution Reactions for Iron(III) Complexes

| Initial Complex | Reagent (Excess) | Product Complex | Observation |

|---|---|---|---|

| [Fe(H₂O)₆]³⁺ (pale violet) | HCl (conc.) | [FeCl₄]⁻ (yellow) | Color change |

| [Fe(H₂O)₆]³⁺ (pale violet) | SCN⁻ solution | [Fe(SCN)(H₂O)₅]²⁺ (blood red) | Intense color change |

This table presents typical ligand substitution reactions for hexaaquairon(III), demonstrating the principle of ligand exchange that would also apply to dichlorodi(nicotinamide)iron. chemguide.co.ukmrcolechemistry.co.uk

Hydrolysis and Degradation Pathways

The stability of dichlorodi(nicotinamide)iron in aqueous environments is subject to hydrolysis and degradation. These pathways can involve the cleavage of the iron-ligand bonds or the chemical breakdown of the ligands themselves. The pH of the solution is a critical factor influencing the rate and mechanism of degradation. researchgate.netnih.gov

Hydrolysis in metal complexes often begins with the replacement of a ligand by a water molecule. For dichlorodi(nicotinamide)iron, this would lead to the dissociation of chloride and/or nicotinamide ligands. The iron center, now coordinated by water, can undergo further hydrolysis to form various aqua-hydroxo species, potentially leading to the precipitation of iron hydroxides, especially in neutral or alkaline conditions.

The nicotinamide ligand itself has its own stability profile. Studies on nicotinamide riboside (a derivative of nicotinamide) show that it undergoes base-catalyzed hydrolysis. nih.gov The degradation is more rapid under neutral or alkaline conditions compared to acidic conditions. nih.gov The primary degradation pathway involves the hydrolytic cleavage of the bond linking the nicotinamide to the ribose sugar, yielding nicotinamide. nih.gov While dichlorodi(nicotinamide)iron does not have the sugar moiety, the nicotinamide ligand itself is relatively stable, but the iron-nicotinamide bond can be susceptible to hydrolysis, leading to the release of the free ligand into the solution.

Interaction Mechanisms with Other Chemical Species and Surfaces

Dichlorodi(nicotinamide)iron can interact with a variety of other chemical species and surfaces, a process driven by the reactivity of the iron center and the functional groups on the ligands. grantome.com

Studies on the effect of nicotinamide on iron corrosion provide insight into how such a complex might interact with a metal surface. researchgate.nettubitak.gov.tr Nicotinamide can act as a corrosion inhibitor by adsorbing onto the iron surface. This interaction is facilitated by the molecule's structure, which includes a pyridine (B92270) ring and an electron-donating amide group. tubitak.gov.tr The adsorption can involve the formation of a coordinate covalent bond between the nitrogen atom of the pyridine ring and the metal surface. tubitak.gov.tr This suggests that dichlorodi(nicotinamide)iron could interact with metallic surfaces through its nicotinamide ligands. Furthermore, research on the interaction of NADH with mineral surfaces like LiCoO₂ and Mn₂O₃ demonstrates that biomolecules containing nicotinamide can bind strongly to surfaces and facilitate electron transfer. rsc.org

The specific components of the ligands play a crucial role in mediating interactions with other species. grantome.com

Nicotinamide Ligand : The nicotinamide ligand has two primary sites for interaction: the nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms of the amide group. The pyridine nitrogen, with its lone pair of electrons, is the primary coordination site to the iron center. This nitrogen and the aromatic ring system can also participate in interactions with surfaces. tubitak.gov.tr The amide group can engage in hydrogen bonding with suitable donor or acceptor species.

Table 3: List of Compounds

| Compound Name |

|---|

| Dichlorodi(nicotinamide)iron |

| Nicotinamide |

| Nicotinamide adenine dinucleotide (NADH) |

| Iron(II) Chloride |

| Iron(III) Chloride |

| Nicotinamide Riboside |

| Thiocyanate |

| Cyanide |

| Ammonia |

| Water |

| Hydrogen Peroxide |

| Hydrochloric Acid |

| Lithium Cobalt Oxide (LiCoO₂) |

| Manganese(III) Oxide (Mn₂O₃) |

| Phenylalanine |

Surface Binding Mechanisms

The interaction of Dichlorodi(nicotinamide)iron ([Fe(NIC)₂Cl₂]) with various surfaces is a critical aspect that governs its potential applications in areas such as catalysis and material science. The binding mechanisms are complex and are influenced by the intrinsic properties of the complex and the nature of the interacting surface. While direct studies on the surface binding of Dichlorodi(nicotinamide)iron are not extensively documented, a comprehensive understanding can be derived from the well-established principles of coordination chemistry, surface science, and studies of related nicotinamide-metal complexes.

The primary mode of interaction involves the central iron(II) ion and the nicotinamide ligands. Spectroscopic and crystallographic studies of similar iron(II)-nicotinamide complexes have consistently shown that nicotinamide coordinates to the iron center through the nitrogen atom of its pyridine ring. researchgate.net This coordination is a key determinant of the complex's electronic and steric properties, which in turn dictate its surface binding behavior.

The surface binding of Dichlorodi(nicotinamide)iron can be described by surface complexation models (SCMs), which posit that metal complexes form specific coordination bonds with functional groups present on a surface. curtin.edu.auosti.gov For instance, on metal oxide surfaces, such as iron oxides, the surface is typically populated with hydroxyl (-OH) groups. These surface hydroxyls can act as ligands, binding to the iron center of the Dichlorodi(nicotinamide)iron complex. This interaction can occur through two primary mechanisms:

Inner-Sphere Complexation: This involves the formation of a direct chemical bond between the iron(II) center of the complex and a surface functional group. osti.govnih.gov This may require the displacement of one of the existing ligands (chloride or nicotinamide) from the coordination sphere of the iron. This type of binding is strong and specific.

Outer-Sphere Complexation: In this mechanism, the Dichlorodi(nicotinamide)iron complex is associated with the surface via electrostatic forces, with a layer of water molecules separating the complex from the surface functional groups. osti.govnih.gov This type of interaction is generally weaker and less specific than inner-sphere complexation.

The prevalence of one mechanism over the other is dependent on several factors, including the pH of the surrounding medium, the ionic strength, and the concentration of the complex. curtin.edu.aunih.gov

Research Findings on Related Systems

Studies on the adsorption of metal ions and complexes on various surfaces provide valuable insights into the potential behavior of Dichlorodi(nicotinamide)iron.

Influence of pH on Adsorption:

The pH of the solution plays a crucial role in the surface binding of metal complexes. It affects the surface charge of the adsorbent material and the speciation of the complex in solution. For metal oxides, the surface becomes more negatively charged as the pH increases, which can enhance the adsorption of a cationic complex. The table below illustrates the typical effect of pH on the adsorption of a divalent metal ion on an iron oxide surface, a principle that would similarly apply to the adsorption of an iron complex.

| pH | Adsorption Capacity (mg/g) | Predominant Surface Charge |

|---|---|---|

| 3 | 5.2 | Positive |

| 5 | 15.8 | Slightly Positive |

| 7 | 35.4 | Slightly Negative |

| 9 | 58.1 | Negative |

Spectroscopic Evidence of Coordination:

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for probing the coordination environment of nicotinamide in metal complexes. The coordination of nicotinamide to a metal center through its pyridine nitrogen atom leads to characteristic shifts in the vibrational frequencies of the pyridine ring. These shifts provide direct evidence of complex formation and are crucial for understanding the structure of the complex that interacts with a surface.

| Vibrational Mode | Free Nicotinamide (cm⁻¹) | Coordinated Nicotinamide (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=C), ν(C=N) | ~1590 | ~1610 | Pyridine ring stretching |

| Ring Breathing | ~1030 | ~1045 | Pyridine ring vibration |

| γ(C-H) | ~830 | ~840 | Pyridine C-H out-of-plane bending |

Data is illustrative and based on typical values found in the literature for nicotinamide-metal complexes. researchgate.netbanglajol.inforesearchgate.net

Biological Activity Mechanisms of Dichlorodi Nicotinamide Iron in Vitro Research

Mechanistic Studies of Antimicrobial Action (In Vitro Models)

The antimicrobial potential of Dichlorodi(nicotinamide)iron is believed to stem from the combined effects of the iron core and the nicotinamide (B372718) molecules. While direct studies on the specific mechanisms of this complex are limited, research on related iron complexes and nicotinamide provides a foundation for understanding its potential modes of action.

Cellular Target Identification

In vitro studies on nicotinamide, a key component of the complex, suggest that its antimicrobial activity may involve the disruption of fundamental cellular processes. Research indicates that nicotinamide can induce microbial cell cycle arrest. While preparing for cell division by increasing in volume and length, the complete separation into daughter cells is inhibited mdpi.com.

Furthermore, nicotinamide has been observed to interact directly with microbial DNA. This interaction can hinder successful DNA amplification, a critical process for bacterial replication and survival mdpi.com. Fluorescence microscopy has revealed that treatment with nicotinamide leads to expanded chromatin and a decrease in the RNA expression of the DNA-binding protein gene, dps, suggesting an interference with DNA structure and regulation mdpi.com. Iron itself is a crucial nutrient for bacteria, and iron-containing compounds can interfere with bacterial iron homeostasis, which is essential for various metabolic processes. The complex may also target iron-dependent enzymes within the bacterial cell, disrupting their function.

Inhibition of Enzyme Activities (if applicable)

The iron center of Dichlorodi(nicotinamide)iron is a potential inhibitor of various microbial enzymes. Iron is a critical cofactor for many enzymes, and an excess or altered form of iron, as delivered by this complex, could lead to enzyme inactivation. For instance, iron can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, which can then damage essential enzymes nih.gov.

Additionally, studies on other iron complexes have demonstrated their ability to inhibit specific enzymes. For example, certain iron(III) complexes have been shown to act as potent inhibitors for viral proteases nih.gov. While not directly applicable to bacteria, this highlights the potential for iron complexes to be designed as enzyme inhibitors. The nicotinamide ligand itself can also play a role. Nicotinamide derivatives have been synthesized and evaluated as inhibitors of enzymes like succinate (B1194679) dehydrogenase, which is involved in fungal respiration nih.gov.

Mechanistic Studies of Antioxidant Activity (In Vitro Models)

The antioxidant activity of Dichlorodi(nicotinamide)iron is primarily linked to its ability to chelate iron, thereby preventing the generation of highly reactive and damaging free radicals.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

While direct ROS scavenging by the entire complex has not been fully elucidated, the nicotinamide component is known to possess antioxidant properties. However, the more significant antioxidant mechanism for an iron-containing complex like this is the prevention of ROS formation in the first place. The Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH), is a major source of oxidative stress in biological systems nih.govnih.gov. By sequestering the iron ion, the complex can prevent it from participating in this damaging reaction.

Metal Ion Chelation in Oxidative Stress

The primary proposed mechanism for the antioxidant activity of Dichlorodi(nicotinamide)iron is metal ion chelation. Nicotinamide and its derivatives have demonstrated the ability to form stable complexes with iron ions (Fe²⁺ and Fe³⁺) shd-pub.org.rsshd-pub.org.rs. This chelation effectively sequesters the iron, rendering it unavailable to catalyze the formation of ROS shd-pub.org.rs. By binding to the iron, the nicotinamide ligands can prevent its redox cycling, which is a key step in the generation of free radicals nih.gov.

The stability of the complex formed between iron and the nicotinamide ligands is a critical factor in its antioxidant efficacy. In vitro studies on nicotinamide derivatives have determined the stability constants of the resulting iron complexes, indicating a strong affinity that supports their role as effective iron chelators shd-pub.org.rsshd-pub.org.rs.

Table 1: Investigated Antimicrobial Mechanisms of Components Related to Dichlorodi(nicotinamide)iron

| Component/Related Compound | Proposed Mechanism of Action | Cellular Target | Source |

|---|---|---|---|

| Nicotinamide | Microbial cell cycle arrest | Cell division machinery | mdpi.com |

| Nicotinamide | Direct interaction with DNA, hindering amplification | DNA | mdpi.com |

| Iron Complexes | Interference with iron homeostasis | Iron-dependent metabolic pathways | Inferred |

Table 2: Investigated Antioxidant Mechanisms of Components Related to Dichlorodi(nicotinamide)iron

| Component/Related Compound | Proposed Mechanism of Action | Effect | Source |

|---|---|---|---|

| Nicotinamide Derivatives | Metal ion chelation | Prevents Fenton reaction, reduces ROS formation | shd-pub.org.rsshd-pub.org.rs |

Mechanistic Studies of Cytotoxic Activity Against Cancer Cell Lines (In Vitro Models)

No in vitro studies specifically investigating the cytotoxic activity of dichlorodi(nicotinamide)iron against cancer cell lines have been found. Consequently, there is no available data on the following mechanisms for this particular compound.

Induction of Apoptosis Pathways

There is no published research detailing the induction of apoptosis pathways by dichlorodi(nicotinamide)iron in any cancer cell line.

Cell Cycle Modulation

There are no available studies on the modulation of the cell cycle in cancer cells following treatment with dichlorodi(nicotinamide)iron.

Influence on Cellular Metabolism Pathways (In Vitro Models)

No in vitro research has been published regarding the influence of dichlorodi(nicotinamide)iron on cellular metabolism pathways. As a result, there is no information on its interaction with NAD+ pathways or its effect on enzyme activities like PARP-1.

Interaction with Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Pathways

There is a lack of research on the interaction of dichlorodi(nicotinamide)iron with NAD+ pathways.

Modulation of Enzyme Activities (e.g., PARP-1)

There are no studies available that have investigated the modulatory effects of dichlorodi(nicotinamide)iron on the activity of PARP-1 or any other enzymes.

Investigation of Iron Homeostasis Modulation Mechanisms of Dichlorodi(nicotinamide)iron (In Vitro Models)

The intricate balance of iron within the body, known as iron homeostasis, is critical for numerous physiological processes, and its dysregulation is implicated in various diseases. Iron's ability to cycle between oxidized (Fe³⁺) and reduced (Fe²⁺) states makes it essential for biological functions but also potentially toxic by catalyzing the formation of reactive oxygen species. Consequently, cellular iron levels are meticulously controlled by a network of regulatory proteins. The investigation of novel compounds like Dichlorodi(nicotinamide)iron in in vitro models is a fundamental step in understanding their potential to modulate these pathways. Such studies aim to elucidate the compound's specific effects on the key proteins responsible for iron uptake, storage, and export.

In vitro research on Dichlorodi(nicotinamide)iron would focus on its interaction with the primary regulators of cellular iron metabolism. This involves treating relevant cell lines, such as hepatocytes (liver cells) or intestinal epithelial cells, with the compound and measuring subsequent changes in the expression and function of key iron-associated proteins. The primary targets of such an investigation would be the iron storage protein ferritin, the iron uptake protein transferrin receptor 1, and the master regulatory hormone hepcidin (B1576463).

Influence on Hepcidin Antimicrobial Peptide (HAMP) Gene Expression